(4Z)-2-(4-fluorophenyl)-5-methyl-4-{1-[(3,4,5-trimethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4Z)-2-(4-fluorophenyl)-5-methyl-4-{1-[(3,4,5-trimethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a trimethoxyphenyl group, and a pyrazolone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-fluorophenyl)-5-methyl-4-{1-[(3,4,5-trimethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps. One common method includes the condensation of 4-fluoroacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3,4,5-trimethoxybenzaldehyde under acidic conditions to yield the final product. The reaction conditions often involve refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(4-fluorophenyl)-5-methyl-4-{1-[(3,4,5-trimethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(4Z)-2-(4-fluorophenyl)-5-methyl-4-{1-[(3,4,5-trimethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-2-(4-fluorophenyl)-5-methyl-4-{1-[(3,4,5-trimethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-2-(4-chlorophenyl)-5-methyl-4-{1-[(3,4,5-trimethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-2-(4-bromophenyl)-5-methyl-4-{1-[(3,4,5-trimethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The uniqueness of (4Z)-2-(4-fluorophenyl)-5-methyl-4-{1-[(3,4,5-trimethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorophenyl group, in particular, can enhance its stability and interaction with biological targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C21H22FN3O4 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-methyl-4-[C-methyl-N-(3,4,5-trimethoxyphenyl)carbonimidoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H22FN3O4/c1-12(23-15-10-17(27-3)20(29-5)18(11-15)28-4)19-13(2)24-25(21(19)26)16-8-6-14(22)7-9-16/h6-11,24H,1-5H3 |
InChI Key |
DRHGZXUZWBOPFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NC3=CC(=C(C(=C3)OC)OC)OC)C |
Origin of Product |
United States |
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